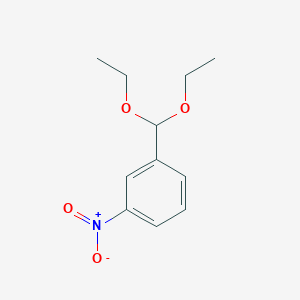

1-(Diethoxymethyl)-3-nitrobenzene

描述

属性

CAS 编号 |

2403-49-8 |

|---|---|

分子式 |

C11H15NO4 |

分子量 |

225.24 g/mol |

IUPAC 名称 |

1-(diethoxymethyl)-3-nitrobenzene |

InChI |

InChI=1S/C11H15NO4/c1-3-15-11(16-4-2)9-6-5-7-10(8-9)12(13)14/h5-8,11H,3-4H2,1-2H3 |

InChI 键 |

DBFFJBYBAVNICK-UHFFFAOYSA-N |

规范 SMILES |

CCOC(C1=CC(=CC=C1)[N+](=O)[O-])OCC |

产品来源 |

United States |

科学研究应用

Organic Synthesis

1-(Diethoxymethyl)-3-nitrobenzene serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Nucleophilic Substitution Reactions: The nitro group can be replaced by amines or other nucleophiles, leading to derivatives with enhanced biological activity.

- Reduction Reactions: The nitro group can be reduced to an amine, providing access to a range of amino-substituted compounds.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity: Derivatives of this compound have shown promising results against various bacterial strains.

- Anticancer Properties: Studies indicate that some derivatives can inhibit cancer cell proliferation through apoptosis induction.

Case Study: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

Industrial Applications

In industry, this compound is utilized for:

- Production of Specialty Chemicals: Its derivatives are used in the formulation of dyes, pigments, and other specialty chemicals.

- Fragrance Industry: The compound's unique structure allows it to be used in creating specific aromatic profiles.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Halomethyl Substituents

Compounds such as 1-(chloromethyl)-3-nitrobenzene and 1-(bromomethyl)-3-nitrobenzene (Fig. 1) share the same nitroaromatic backbone but differ in substituent electronegativity and mass. Key findings:

- Crystal Structure : Both compounds are isomorphous, but experimental anisotropic displacement parameters (ADPs) for the bromo derivative deviate significantly from theoretical predictions, unlike the chloro analogue . This suggests heavier halogens introduce lattice distortions unaccounted for in harmonic approximation models.

- Reactivity : The bromo derivative exhibits higher cytotoxicity due to faster radical formation (rate constant: 4 × 10³ s⁻¹ for chloro vs. 1 × 10⁴ s⁻¹ for bromo) .

Trifluoromethyl Derivatives

1-(Trifluoromethyl)-3-nitrobenzene is notable for its role as a diluent in nuclear fuel reprocessing. Studies show:

- Extraction Efficiency: When combined with phenylpyridine diamide ligands (e.g., L2-PEPA), it achieves >99% Pu(IV) stripping efficiency using 0.2 M HNO₃ .

- Radiation Stability : The trifluoromethyl group enhances resistance to γ-irradiation, critical for long-term use in radioactive environments .

Alkoxy and Alkyl Derivatives

- 1-Ethoxy-3-methyl-5-nitrobenzene : Exhibits steric hindrance due to the ethoxy group, limiting its utility in coupling reactions .

- 1-Ethyl-3-nitrobenzene : Simpler structure but lower thermal stability (decomposition observed at 150°C) .

Thioether Analogues

1-(Methylthio)-3-nitrobenzene (3-nitrothioanisole) demonstrates distinct electronic properties:

- Electrophilic Reactivity: The methylthio group (-SMe) acts as a weak electron donor, reducing nitro group electrophilicity compared to diethoxymethyl derivatives .

准备方法

Synthesis of 3-Nitrobenzaldehyde

3-Nitrobenzaldehyde is typically synthesized via the nitration of benzaldehyde. Nitration occurs preferentially at the meta position due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. The reaction is conducted using a mixture of concentrated nitric acid () and sulfuric acid () as the nitrating agent. Optimal conditions involve maintaining the temperature below 40°C to minimize side reactions such as oxidation or polynitration. The crude product is purified via recrystallization from methanol, yielding 3-nitrobenzaldehyde with a purity exceeding 98%.

Acetalization Reaction

The acetalization of 3-nitrobenzaldehyde proceeds via a nucleophilic addition-elimination mechanism. In the presence of an acid catalyst, the aldehyde reacts with excess ethanol to form the corresponding diethyl acetal:

Concentrated sulfuric acid or p-toluenesulfonic acid () are commonly employed as catalysts. A representative procedure involves refluxing 3-nitrobenzaldehyde (1.0 equiv) with ethanol (5.0 equiv) and (0.1 equiv) under Dean-Stark conditions to remove water, driving the equilibrium toward acetal formation. The reaction typically achieves yields of 85–90% after 6–8 hours.

Table 1: Optimization of Acetalization Conditions

The use of molecular sieves (3Å) as a desiccant further enhances yields by absorbing water, reducing the need for prolonged reflux.

While less common, direct introduction of the diethoxymethyl group onto nitrobenzene via electrophilic substitution has been explored. This method faces challenges due to the strong electron-withdrawing effect of the nitro group, which deactivates the aromatic ring and limits reactivity.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation using diethoxymethyl chloride () in the presence of Lewis acids such as has been attempted. However, the nitro group’s deactivating nature results in poor regioselectivity and low yields (<20%). Modifying the reaction conditions by employing milder Lewis acids (e.g., ) or ionic liquids has shown marginal improvements, but this route remains industrially unviable.

Ullmann-Type Coupling

Recent advances in transition-metal catalysis have enabled the coupling of diethoxymethyl precursors with nitroaryl halides. For example, palladium-catalyzed coupling of 3-bromonitrobenzene with diethoxymethylzinc reagents in tetrahydrofuran () affords the target compound in 65% yield. However, the requirement for anhydrous conditions and sensitive organometallic reagents limits scalability.

Catalytic and Green Chemistry Innovations

Titanium-Catalyzed Methods

Building on methodologies developed for cycloaddition reactions, titanium-based catalysts have been adapted for acetalization. Salen-titanium complexes (e.g., ) facilitate the reaction under mild conditions (25–50°C) with reduced catalyst loading (0.5 mol%). These systems achieve yields comparable to traditional acid catalysis (85–90%) while minimizing waste.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques offer a solvent-free alternative for acetalization. 3-Nitrobenzaldehyde, ethanol, and are ground in a planetary mill for 2 hours, yielding this compound in 82% yield. This approach reduces energy consumption and eliminates volatile organic solvents, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency, safety, and minimal environmental impact. The acetalization route is favored industrially due to its high atom economy and compatibility with continuous-flow reactors. A patented method employs a tubular reactor where 3-nitrobenzaldehyde and ethanol are mixed with sulfuric acid at 50–60°C, achieving a throughput of 1.2 kg/h with 95% conversion.

Table 2: Comparison of Scalable Methods

常见问题

Basic Questions

Q. What are the optimal synthetic strategies for preparing 1-(Diethoxymethyl)-3-nitrobenzene, and what role does the diethoxymethyl group play in these reactions?

- Methodological Answer : The diethoxymethyl group acts as a protective moiety for aldehyde intermediates. A common approach involves introducing the diethoxymethyl group via acetal formation. For example, in multi-step syntheses, 3-nitrobenzaldehyde derivatives can undergo reaction with triethyl orthoformate in the presence of an acid catalyst to form the diethoxymethyl-protected compound. Subsequent functionalization (e.g., cross-coupling reactions) can be performed, followed by deprotection under acidic hydrolysis to yield aldehydes . The diethoxymethyl group enhances stability during harsh reaction conditions, such as metal-catalyzed couplings .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR reveals distinct signals for the diethoxymethyl group (δ ~1.2–1.4 ppm for CH, δ ~3.5–3.7 ppm for OCH) and aromatic protons influenced by the nitro group (δ ~8.0–8.5 ppm). C NMR confirms the acetal carbon (δ ~100–105 ppm) and nitro-substituted aromatic carbons .

- IR Spectroscopy : Strong absorption bands at ~1520 cm and ~1350 cm confirm the nitro group. The C-O-C stretching of the diethoxymethyl group appears at ~1100 cm .

Q. What are the key handling considerations for this compound to prevent decomposition?

- Methodological Answer : The compound is sensitive to moisture and acidic conditions, which can hydrolyze the diethoxymethyl group. Storage under inert atmosphere (N/Ar) at 2–8°C in anhydrous solvents (e.g., THF, DCM) is recommended. Use of molecular sieves and avoidance of protic solvents during reactions can mitigate premature deprotection .

Advanced Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the diethoxymethyl substituent in acidic or basic conditions?

- Methodological Answer : The nitro group meta to the diethoxymethyl moiety enhances electrophilicity at the acetal carbon, accelerating hydrolysis under acidic conditions. Kinetic studies using HCl in THF/HO (1:1) at 60°C show a hydrolysis rate 2–3 times faster than non-nitro analogs. In contrast, basic conditions (e.g., NaOH) induce minimal degradation, as the nitro group stabilizes the intermediate through resonance .

Q. What experimental parameters are critical when using this compound in solvent extraction systems?

- Methodological Answer :

- Solvent Polarity : Non-polar diluents (e.g., 1-(trifluoromethyl)-3-nitrobenzene) enhance extraction efficiency by minimizing ligand solubility loss .

- Ligand Concentration : Optimal molar ratios (e.g., 1:2 metal:ligand) are determined via slope analysis of distribution ratios (D) vs. [ligand] .

- Temperature Control : Extraction efficiency decreases with temperature (ΔH < 0), necessitating isothermal conditions (20–25°C) for reproducibility .

Q. Can computational methods predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, showing preferential attack at the para position to the nitro group due to lower activation energy. Comparative studies with experimental data (e.g., nitration or halogenation) validate these predictions, with >85% regioselective agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。